molecular formula C19H18F3N5O B2437823 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1797218-64-4

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2437823
CAS RN: 1797218-64-4
M. Wt: 389.382
InChI Key: WFOJGTLPKXQZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

PET Imaging Applications

PET Imaging of Microglia

A study by Horti et al. (2019) developed a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound, [11C]CPPC, is a derivative that highlights the importance of such compounds in noninvasive imaging of reactive microglia and neuroinflammation. The ability to visualize microglial activity in vivo offers invaluable insights into the neuroinflammatory processes underlying various neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases. This development underscores the significance of benzamide derivatives in advancing neuroimaging technologies and therapeutic monitoring (Horti et al., 2019).

Drug Discovery and Biological Studies

Antitumor and Antimicrobial Activities

Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce various compounds, including substituted pyrazoles. These synthesized compounds displayed potent cytotoxic effects against human breast and liver carcinoma cell lines, alongside notable antimicrobial activity. The study highlights the versatility of benzamide derivatives in generating bioactive compounds with potential therapeutic applications in cancer and infectious diseases (Riyadh, 2011).

Anti-Influenza Virus Activity

A research by Hebishy et al. (2020) introduced a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, exhibiting remarkable activity against the avian influenza virus (H5N1). This study not only demonstrates the potential of such compounds in addressing viral pathogens but also opens avenues for the development of new antiviral drugs (Hebishy et al., 2020).

Chemical Synthesis and Characterization

Synthesis of Novel Compounds

Studies on the synthesis and reactivity of compounds containing the benzamide moiety reveal its utility in creating diverse chemical structures with potential biological activities. For instance, Salaheldin and Alphy (2008) investigated the reactivity of enaminonitriles under microwave heating, leading to the formation of aminopyrazoles and pyrazolo[5,1-c]-[1,2,4]triazine derivatives. These findings contribute to the broader understanding of benzamide derivatives' chemical properties and their applications in synthesizing novel compounds (Salaheldin & Alphy, 2008).

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c20-19(21,22)15-3-1-2-14(10-15)18(28)26-12-13-4-8-27(9-5-13)17-16(11-23)24-6-7-25-17/h1-3,6-7,10,13H,4-5,8-9,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOJGTLPKXQZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

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